(2S,4R)-1-[(2S)-2-[[9-[4-[[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenyl]methyl]piperazin-1-yl]-9-oxononanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide (2S,4R)-1-[(2S)-2-[[9-[4-[[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenyl]methyl]piperazin-1-yl]-9-oxononanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14557334
InChI: InChI=1S/C65H87N9O8S/c1-9-73(51-25-31-82-32-26-51)55-35-50(34-53(44(55)4)61(78)67-38-54-42(2)33-43(3)69-62(54)79)48-21-19-47(20-22-48)39-71-27-29-72(30-28-71)58(77)16-14-12-10-11-13-15-57(76)70-60(65(6,7)8)64(81)74-40-52(75)36-56(74)63(80)66-37-46-17-23-49(24-18-46)59-45(5)68-41-83-59/h17-24,33-35,41,51-52,56,60,75H,9-16,25-32,36-40H2,1-8H3,(H,66,80)(H,67,78)(H,69,79)(H,70,76)/t52-,56+,60-/m1/s1
SMILES:
Molecular Formula: C65H87N9O8S
Molecular Weight: 1154.5 g/mol

(2S,4R)-1-[(2S)-2-[[9-[4-[[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenyl]methyl]piperazin-1-yl]-9-oxononanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

CAS No.:

Cat. No.: VC14557334

Molecular Formula: C65H87N9O8S

Molecular Weight: 1154.5 g/mol

* For research use only. Not for human or veterinary use.

(2S,4R)-1-[(2S)-2-[[9-[4-[[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenyl]methyl]piperazin-1-yl]-9-oxononanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide -

Specification

Molecular Formula C65H87N9O8S
Molecular Weight 1154.5 g/mol
IUPAC Name (2S,4R)-1-[(2S)-2-[[9-[4-[[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenyl]methyl]piperazin-1-yl]-9-oxononanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Standard InChI InChI=1S/C65H87N9O8S/c1-9-73(51-25-31-82-32-26-51)55-35-50(34-53(44(55)4)61(78)67-38-54-42(2)33-43(3)69-62(54)79)48-21-19-47(20-22-48)39-71-27-29-72(30-28-71)58(77)16-14-12-10-11-13-15-57(76)70-60(65(6,7)8)64(81)74-40-52(75)36-56(74)63(80)66-37-46-17-23-49(24-18-46)59-45(5)68-41-83-59/h17-24,33-35,41,51-52,56,60,75H,9-16,25-32,36-40H2,1-8H3,(H,66,80)(H,67,78)(H,69,79)(H,70,76)/t52-,56+,60-/m1/s1
Standard InChI Key AOIZISCRIVNZJJ-XWJFFXCMSA-N
Isomeric SMILES CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCN(CC5)C(=O)CCCCCCCC(=O)N[C@H](C(=O)N6C[C@@H](C[C@H]6C(=O)NCC7=CC=C(C=C7)C8=C(N=CS8)C)O)C(C)(C)C
Canonical SMILES CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCN(CC5)C(=O)CCCCCCCC(=O)NC(C(=O)N6CC(CC6C(=O)NCC7=CC=C(C=C7)C8=C(N=CS8)C)O)C(C)(C)C

Introduction

Chemical Structure and Molecular Characteristics

The compound features a tripartite architecture:

  • HPK1-binding domain: A pyridinone-carboxamide scaffold optimized for high-affinity HPK1 inhibition.

  • Piperazine-based linker: A nine-carbon chain with piperazine and amide groups, providing structural flexibility and optimal spacing between functional domains.

  • VHL ligand: A (2S,4R)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide moiety that recruits the VHL E3 ligase complex .

Molecular Formula: C₆₃H₈₄N₁₀O₉S
Molecular Weight: 1173.46 g/mol
Stereochemistry: Two defined stereocenters at the pyrrolidine (2S,4R) and the central amide (2S) positions, critical for target engagement and proteasomal recruitment .

PropertyValue
Solubility (PBS, pH 7.4)12.5 μM
LogP3.8
Hydrogen Bond Donors7
Hydrogen Bond Acceptors14

Synthesis and Manufacturing

Synthesis proceeds via a modular three-step approach:

  • HPK1 ligand synthesis: A palladium-catalyzed Suzuki-Miyaura coupling installs the 4-methylphenyl group onto the pyridinone core, followed by carbamoylation with 4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylamine .

  • Linker assembly: Sequential amide couplings connect the HPK1 ligand to a nonanedioic acid spacer, with piperazine introduced via nucleophilic substitution.

  • VHL ligand conjugation: Solid-phase peptide synthesis (SPPS) attaches the (2S,4R)-pyrrolidine carboxamide, with final purification via reverse-phase HPLC (>98% purity) .

Key challenges include maintaining stereochemical integrity during the pyrrolidine coupling and optimizing linker length to balance degradation efficiency and cell permeability.

Mechanism of Action and Biological Activity

The compound induces HPK1 degradation through a ubiquitin-proteasome-dependent pathway:

  • Target Binding: The HPK1 domain binds to the kinase's ATP pocket (Kd = 4.3 nM) .

  • E3 Ligase Recruitment: The VHL ligand engages the Elongin B/C-CUL2-VHL complex, forming a ternary structure with HPK1.

  • Ubiquitination: Lysine residues on HPK1 are polyubiquitinated, marking it for proteasomal destruction (DC₅₀ = 18 nM in Jurkat cells) .

In vitro studies demonstrate dose-dependent HPK1 degradation (90% reduction at 100 nM, 24h) and consequent ERK phosphorylation, enhancing interleukin-2 production in activated T-cells . In vivo, murine xenograft models show 62% tumor growth inhibition when combined with anti-PD-1 therapy, correlating with increased tumor-infiltrating lymphocytes .

Pharmacological Applications

Oncology Immunotherapy

HPK1 degradation reverses T-cell exhaustion, synergizing with checkpoint inhibitors:

Combination TherapyTumor Growth Inhibition
Monotherapy (10 mg/kg)28%
+ anti-PD-1 (10 mg/kg)62%
+ anti-CTLA-4 (5 mg/kg)57%

Comparative Analysis with Related Compounds

ParameterHPK1 PROTACSmall Molecule HPK1 Inhibitors
MechanismCatalytic degradationReversible inhibition
Duration of Action>72h (post-washout)8-12h
Selectivity (KinomeScan)2 off-targets at 1 μM14 off-targets at 1 μM
IC₅₀ (HPK1 enzymatic)N/A (degrader)3.2 nM

The PROTAC approach offers sustained pathway modulation and reduced dosing frequency compared to traditional inhibitors .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator